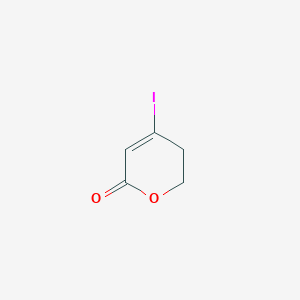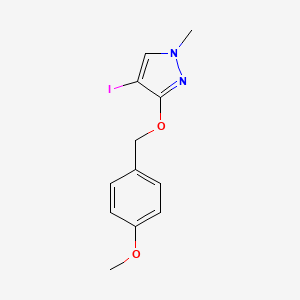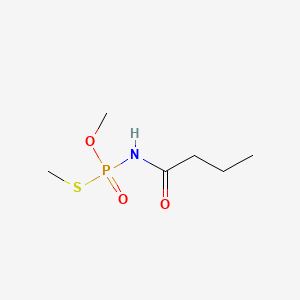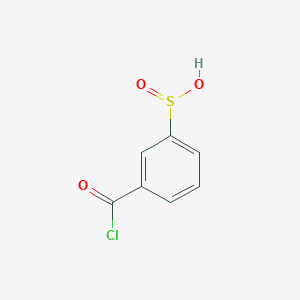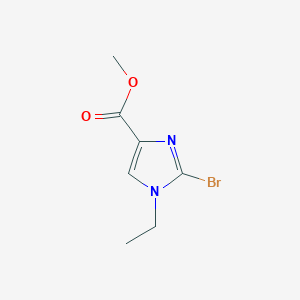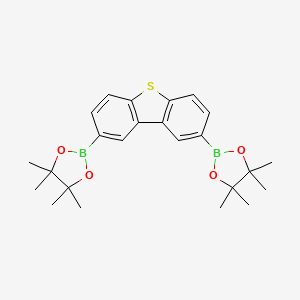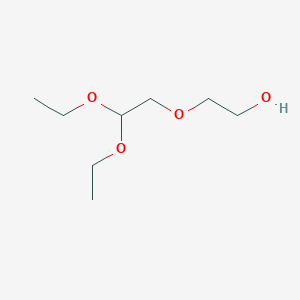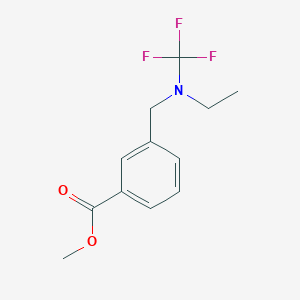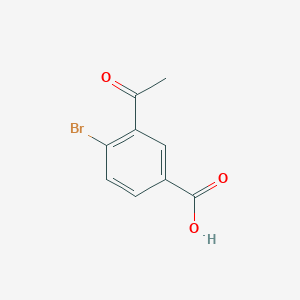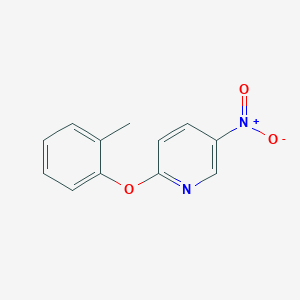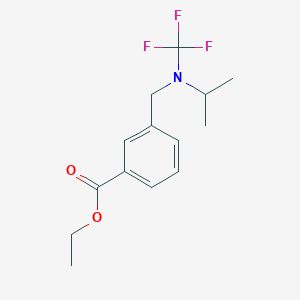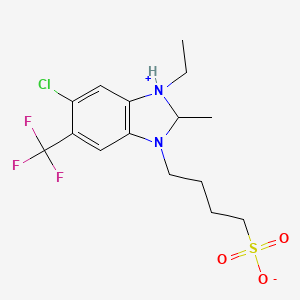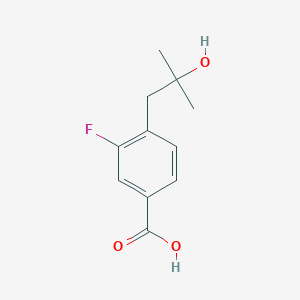
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a hydroxy-methyl-propyl group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of fluorobenzene with an appropriate acyl chloride, followed by hydrolysis and subsequent functional group transformations to introduce the hydroxy-methyl-propyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Fluoro-4-(2-oxo-2-methyl-propyl)benzoic acid.
Reduction: 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzyl alcohol.
Substitution: 3-Amino-4-(2-hydroxy-2-methyl-propyl)benzoic acid.
科学的研究の応用
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy-methyl-propyl group can form hydrogen bonds with target proteins, influencing their activity and function. The carboxylic acid group may also participate in ionic interactions with biological molecules .
類似化合物との比較
Similar Compounds
3-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the hydroxy-methyl-propyl group.
4-Fluoro-3-hydroxybenzoic acid: Similar structure but with different positioning of the fluorine and hydroxy groups.
2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the hydroxy-methyl-propyl group.
Uniqueness
3-Fluoro-4-(2-hydroxy-2-methyl-propyl
特性
分子式 |
C11H13FO3 |
|---|---|
分子量 |
212.22 g/mol |
IUPAC名 |
3-fluoro-4-(2-hydroxy-2-methylpropyl)benzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,15)6-8-4-3-7(10(13)14)5-9(8)12/h3-5,15H,6H2,1-2H3,(H,13,14) |
InChIキー |
LSLBDTXZCRRPSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=C(C=C(C=C1)C(=O)O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
